molecular formula C22H22N2O4S B322196 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

Cat. No.: B322196
M. Wt: 410.5 g/mol
InChI Key: HAONXWJZBCDUPI-UHFFFAOYSA-N
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.

    Sulfonylation: The 3,5-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Phenylacetic Acid: The sulfonylated intermediate is then coupled with phenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl and phenoxyacetamide groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxyethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxypropionamide: Contains a propionamide group, offering different chemical properties.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H22N2O4S/c1-16-12-17(2)14-19(13-16)24-29(26,27)21-10-8-18(9-11-21)23-22(25)15-28-20-6-4-3-5-7-20/h3-14,24H,15H2,1-2H3,(H,23,25)

InChI Key

HAONXWJZBCDUPI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C

Origin of Product

United States

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